molecular formula C20H30N2O3 B3236623 Tert-butyl (1-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)cyclopropyl)carbamate CAS No. 1373028-43-3

Tert-butyl (1-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)cyclopropyl)carbamate

Cat. No.: B3236623
CAS No.: 1373028-43-3
M. Wt: 346.5 g/mol
InChI Key: PPRMCUKLWOTKMW-UHFFFAOYSA-N
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Description

Tert-butyl (1-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)cyclopropyl)carbamate is a structurally complex molecule featuring a pyrrolidine ring fused with a cyclopropane moiety. Key functional groups include:

  • A tert-butyl carbamate group, which enhances stability and modulates solubility.
  • A hydroxymethyl group at the 4-position of the pyrrolidine ring, offering hydrogen-bonding capability and polarity .

This compound is likely intermediate in pharmaceutical synthesis, given its protective groups (e.g., tert-butoxycarbonyl [Boc]) and reactive sites (e.g., hydroxymethyl). Its synthesis may involve multi-step organometallic reactions, as seen in analogous bicyclo[2.2.2]octane derivatives .

Properties

IUPAC Name

tert-butyl N-[1-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)21-20(9-10-20)17-13-22(12-16(17)14-23)11-15-7-5-4-6-8-15/h4-8,16-17,23H,9-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRMCUKLWOTKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CN(CC2CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)cyclopropyl)carbamate, a compound with the CAS number 1373029-06-1, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H30_{30}N2_2O3_3, with a molecular weight of 346.46 g/mol. The compound features a cyclopropyl group attached to a pyrrolidine moiety, which is further substituted with a hydroxymethyl and benzyl group, contributing to its unique pharmacological properties.

Research indicates that this compound acts primarily as a progesterone receptor agonist . Its biological activity includes:

  • Induction of Necrotic Cell Death : this compound has been shown to induce necrotic cell death in various cancer cell lines. This effect is attributed to its ability to inhibit epidermal growth factor (EGF), blocking cancer cell proliferation and leading to cell death through necrosis .
  • Inhibition of Acid Formation in Cancer Cells : The compound also inhibits acid formation within cancer cells, which is crucial for their survival and proliferation. By disrupting this process, it effectively compromises the functionality of these cells .

Biological Activity Summary Table

Activity Description
Progesterone Receptor AgonismActivates progesterone receptors, influencing growth regulation in cells
Necrotic Cell DeathInduces cell death in cancer cells via EGF inhibition
Acid Formation InhibitionPrevents acid production in cancer cells, leading to their dysfunction

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cancer Cell Studies : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing necrosis and inhibiting EGF signaling pathways .
  • Mechanistic Insights : Detailed investigations into the mechanism revealed that the compound's structural components play a critical role in its interaction with cellular targets, particularly in modulating receptor activity and influencing downstream signaling pathways related to cell survival and proliferation .
  • Potential Therapeutic Applications : Given its ability to target cancer cells selectively, there is potential for developing this compound into a therapeutic agent for specific types of cancer. Further research is needed to explore its efficacy in vivo and determine optimal dosing strategies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight* Key Properties
Target Compound Pyrrolidine + cyclopropane Benzyl, hydroxymethyl, Boc ~390 g/mol Polar, hydrogen-bond donor/acceptor
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Cyclopropane Benzyl carbamate, hydroxymethyl ~265 g/mol Lower steric hindrance, simpler synthesis
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate Cyclopropane Bromophenyl, Boc ~340 g/mol Increased lipophilicity, halogen interactions

Key Findings :

  • The pyrrolidine ring in the target compound introduces conformational rigidity and additional hydrogen-bonding sites compared to simpler cyclopropane derivatives .
  • Bromophenyl analogs (e.g., from ) exhibit higher lipophilicity (clogP ~3.5 vs. ~2.8 for the target), impacting membrane permeability .
  • Hydroxymethyl substituents (common in compounds) enhance aqueous solubility but may require protection during synthesis to avoid side reactions .

Pyrrolidine and Bicyclo[2.2.2]octane Derivatives

The target compound’s pyrrolidine core contrasts with bicyclo[2.2.2]octane-based analogs (e.g., tert-butyl benzyl(4-formylbicyclo[2.2.2]octan-1-yl)carbamate from ). Differences include:

  • Synthetic Complexity : Bicyclo[2.2.2]octane derivatives require additional steps (e.g., Dess-Martin oxidation) compared to pyrrolidine systems, increasing production costs .

Pyrazole and Fluoropyridine Carbamates

Compounds like tert-butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate () differ in core structure but share the Boc group. Notable contrasts:

  • Bioactivity : Pyrazole cores are common in kinase inhibitors, whereas pyrrolidine-cyclopropane systems may target GPCRs or proteases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)cyclopropyl)carbamate
Reactant of Route 2
Tert-butyl (1-(1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)cyclopropyl)carbamate

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